3,7-Dihydroxydiphenylenoxide
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Overview
Description
3,7-Dihydroxydiphenylenoxide, also known as 3,7-Dihydroxydibenzofuran, is an organic compound with the molecular formula C12H8O3. It is a derivative of dibenzofuran, featuring hydroxyl groups at the 3 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dihydroxydiphenylenoxide can be synthesized through several methods. One common approach involves the hydroxylation of dibenzofuran using suitable oxidizing agents. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroxylation processes using advanced catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact. The choice of catalysts and reaction conditions plays a crucial role in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydroxydiphenylenoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as hydrogen or alkyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkylated derivatives .
Scientific Research Applications
3,7-Dihydroxydiphenylenoxide has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism by which 3,7-Dihydroxydiphenylenoxide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical processes. These interactions can influence cellular functions, enzyme activities, and signaling pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dihydroxydiphenylenoxide
- 3,7-Dihydroxyphenoxazine
- 3,7-Dihydroxyphenoxathiin
Uniqueness
3,7-Dihydroxydiphenylenoxide is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8O3 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4,6-dihydroxy-1H-biphenylen-2-one |
InChI |
InChI=1S/C12H8O3/c13-6-1-2-8-9(3-6)12-10(8)4-7(14)5-11(12)15/h1-3,5,13,15H,4H2 |
InChI Key |
WYSCSAPNXPYJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=C(C2=C3C=C(C=CC3=C21)O)O |
Origin of Product |
United States |
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